Peonidin 3-monoglucoside

Catalog No.
S539008
CAS No.
6906-39-4
M.F
C22H23ClO11
M. Wt
498.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peonidin 3-monoglucoside

CAS Number

6906-39-4

Product Name

Peonidin 3-monoglucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C22H23ClO11

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1

InChI Key

VDTNZDSOEFSAIZ-VXZFYHBOSA-N

SMILES

OC1=CC(O)=C(C=C(O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)C(C3=CC(OC)=C(O)C=C3)=[O+]4)C4=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

Description

The exact mass of the compound Peonidin 3-monoglucoside is 498.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Health Benefits

Several studies have explored the potential health benefits of Peo-3-glu. Here are some key areas of research:

  • Antioxidant Properties: Peo-3-glu, like other anthocyanins, exhibits strong antioxidant activity. In vitro studies suggest it may help protect cells from damage caused by free radicals [].
  • Anti-inflammatory Effects: Some research indicates Peo-3-glu may possess anti-inflammatory properties. Studies in mice suggest it may help reduce inflammation associated with certain conditions [].
  • Neuroprotective Effects: Emerging research suggests Peo-3-glu may have neuroprotective properties. Studies in animal models indicate it may help improve memory and protect against neurodegeneration [].

Important to Note

While these studies show promise, more research, particularly human trials, is needed to fully understand the potential health benefits of Peo-3-glu.

Other Scientific Applications

Peo-3-glu may have applications beyond its potential health benefits. Here are some areas of exploration:

  • Food Science: Due to its coloring properties, Peo-3-glu may be a natural alternative to synthetic food colorings. Research is ongoing to explore its use in food products [].
  • Agricultural Research: Scientists are investigating the role of Peo-3-glu in plant stress tolerance. Understanding its function may help develop crops more resistant to environmental challenges [].

Peonidin 3-monoglucoside is a type of anthocyanin, a class of flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. It is particularly noted for its presence in various plant sources, including red grapes (Vitis vinifera), red onions, and purple corn. This compound has a chemical formula of C22H23ClO11 and is characterized by its dark red to purple hue, which is attributed to the presence of hydroxyl and methoxy groups on its phenolic rings . Peonidin 3-monoglucoside is known for its antioxidant properties and potential health benefits.

Typical of anthocyanins, including:

  • Acid-base reactions: The compound can change color depending on the pH of its environment due to the reversible protonation of its hydroxyl groups.
  • Oxidation: Under oxidative conditions, peonidin 3-monoglucoside can degrade, leading to the formation of various degradation products that may have different biological activities.
  • Glycosylation: This reaction involves the addition of sugar moieties to the aglycone structure, which can affect solubility and biological activity .

Peonidin 3-monoglucoside exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to cellular protection against damage.
  • Anti-inflammatory Effects: Studies have shown that peonidin 3-monoglucoside can inhibit inflammatory responses by modulating signaling pathways such as the NLRP3 inflammasome pathway in immune cells .
  • Antiviral Properties: In silico studies suggest that it may inhibit the replication of viruses like SARS-CoV-2 by interacting with viral proteins .

Peonidin 3-monoglucoside can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting the compound from natural sources such as fruits and vegetables where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving peonidin and glucose derivatives. This method allows for the production of pure compounds for research purposes.
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler phenolic compounds into peonidin 3-monoglucoside is another approach being explored .

Peonidin 3-monoglucoside has several applications:

  • Food Industry: Used as a natural colorant in food products due to its vibrant hue.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects in treating chronic diseases related to oxidative stress and inflammation .

Research has focused on how peonidin 3-monoglucoside interacts with various biological systems:

  • Cellular Interactions: Studies indicate that it can modulate gene expression related to inflammation and immune responses in different cell types.
  • Drug Interactions: Investigations into its potential synergistic effects with other antioxidants or anti-inflammatory agents are ongoing, aiming to enhance therapeutic efficacy against diseases like cancer or cardiovascular disorders .

Peonidin 3-monoglucoside shares similarities with other anthocyanins but has unique structural features that differentiate it. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Cyanidin 3-glucosideSimilar base structure but lacks methoxy groups.More potent antioxidant but less color stability.
Delphinidin 3-glucosideContains additional hydroxyl groups.Exhibits stronger blue coloration in acidic conditions.
Malvidin 3-glucosideHas an additional methoxy group compared to peonidin.Higher stability in food products but less bioactivity.

Peonidin 3-monoglucoside's unique combination of hydroxyl and methoxy groups contributes to its specific color profile and biological activities, making it distinct among anthocyanins .

Purity

>95% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

498.0928892 g/mol

Monoisotopic Mass

498.0928892 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3419IIT8I0

Other CAS

6906-39-4

Wikipedia

Peonidin-3-O-glucoside

Dates

Modify: 2023-08-15
1. Vanzo, A., Vrhovsek, U., Tramer, F., et al. Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver. J. Nat. Prod. 74(5), 1049-1054 (2011).
2. Li, Y., Li, L., Cui, Y., et al. Separation and purification of polyphenols from red wine extracts using high speed counter current chromatography. J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. 1054, 105-113 (2017).
3. Wongwichai, T., Teeyakasem, P., Pruksakorn, D., et al. Anthocyanins and metabolites from purple rice inhibit IL-1β-induced matrix metalloproteinases expression in human articular chondrocytes through the NF-κB and ERK/MAPK pathway. Biomed. Pharmacother. 112:108610, (2019).
4. Chen, P.-N., Chu, S.-C., Chiou, H.-L., et al. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutr. Cancer 53(2), 232-243 (2005).
5. Ho, M.-L., Chen, P.-N., Chu, S.-C., et al. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. Nutr. Cancer 62(4), 505-516 (2010).

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